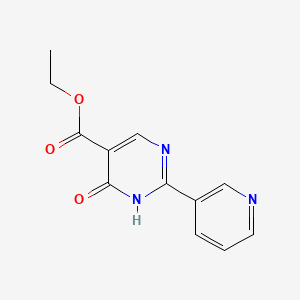

ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Descripción general

Descripción

ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring fused with a pyridine ring, making it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves the condensation of pyridine-3-carboxaldehyde with ethyl cyanoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine or pyrimidine rings, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties, making it valuable in synthetic organic chemistry .

Biology

Research indicates that ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms such as enzyme inhibition and receptor modulation .

Medicine

In medicinal chemistry, the compound is being studied for its potential as a pharmaceutical agent . Its interaction with specific molecular targets can modulate biological pathways, which is crucial for developing new therapies for diseases like cancer and inflammatory disorders .

Industrial Applications

This compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its ability to facilitate reactions makes it an attractive option in industrial chemistry, where efficiency and effectiveness are paramount .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The compound inhibited bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Research

In another study focusing on anticancer applications, researchers found that the compound significantly reduced proliferation rates in various cancer cell lines. The mechanism was linked to its ability to inhibit specific kinases involved in cancer cell signaling pathways.

Mecanismo De Acción

The mechanism of action of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparación Con Compuestos Similares

ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

- Ethyl 1,6-dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylate

- Ethyl 1,6-dihydro-6-oxo-2-(4-pyridinyl)-5-pyrimidinecarboxylate

These compounds share a similar core structure but differ in the position of the pyridine ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS Number: 34750-63-5) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a pyridine moiety and an ethyl ester group. The synthesis typically involves multi-step organic reactions, including the condensation of pyridine derivatives with appropriate carboxylic acids or esters under basic conditions. The reaction conditions are crucial for optimizing yield and purity.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

| Compound | IC50 (μM) | COX Enzyme Targeted |

|---|---|---|

| This compound | TBD | COX-1/COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Indomethacin | 9.17 | COX-1 |

In a comparative study, derivatives of this compound showed promising IC50 values against COX enzymes, indicating their potential to suppress the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like 5-Fluorouracil.

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 1.75–9.46 | 17.02 |

| MDA-MB-231 | 0.87–12.91 | 11.73 |

These results suggest that this compound could be a viable candidate for further development as an anticancer agent .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Cycle Modulation : The compound has shown the ability to arrest the cell cycle at the G2/M phase in cancer cells, leading to apoptosis .

Safety Profile

Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at doses up to 2000 mg/kg . This favorable safety profile supports its potential use in therapeutic applications.

Case Studies

- Anti-inflammatory Effects : A study conducted on carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects comparable to indomethacin .

- Anticancer Efficacy : In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth in mice, further validating its anticancer potential .

Propiedades

IUPAC Name |

ethyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGUYCSJQIAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347177 | |

| Record name | ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34750-63-5 | |

| Record name | ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.